2-Phenyl-1-(pyrrolidin-1-yl)ethanethione

Description

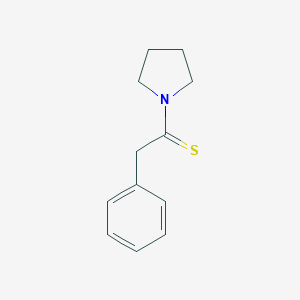

Structure

2D Structure

3D Structure

Properties

CAS No. |

18732-58-6 |

|---|---|

Molecular Formula |

C12H15NS |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-phenyl-1-pyrrolidin-1-ylethanethione |

InChI |

InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

KWDQKASMLNFOEL-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=S)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C1)C(=S)CC2=CC=CC=C2 |

Synonyms |

Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)- |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 2 Phenyl 1 Pyrrolidin 1 Yl Ethanethione and the Thiocarbonyl Moiety

Fundamental Reactivity Patterns of the Thiocarbonyl Group (C=S)

The thiocarbonyl group's reactivity is a direct consequence of the properties of the carbon-sulfur double bond. Compared to an oxocarbonyl (C=O) group, the C=S bond is longer, weaker, and less polarized. nih.govrsc.org Thioamides possess a higher Highest Occupied Molecular Orbital (HOMO) and a lower Lowest Unoccupied Molecular Orbital (LUMO) than their corresponding amides, rendering them more reactive toward both electrophiles and nucleophiles. springerprofessional.de

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. Thioamides are generally more reactive with nucleophiles than amides. nih.gov The reaction typically proceeds via a tetrahedral intermediate. Unlike amides, where the reactivity is often limited, the thioamide C=S group can react with a broader range of nucleophiles, including the addition of multiple organometallic reagents to the carbon atom. springerprofessional.deresearchgate.net This enhanced reactivity stems from the weaker C=S bond and the greater stability of the resulting thiolate anion intermediate compared to an alkoxide.

A defining characteristic of the thiocarbonyl group, in stark contrast to the carbonyl group, is the nucleophilicity of the sulfur atom. researchgate.net The sulfur atom's lone pairs are in the HOMO, making it a primary site for electrophilic attack. springerprofessional.de This reactivity allows for a wide range of transformations, including S-alkylation and S-acylation. The reaction with electrophilic carbenes or carbenoids, for instance, leads to the formation of reactive thiocarbonyl ylides. uzh.ch These intermediates can then undergo various intra- or intermolecular reactions, such as 1,3-dipolar cycloadditions or electrocyclizations, to form complex heterocyclic structures like thiiranes or 1,3-dithiolanes. uzh.ch

Thiocarbonyl compounds are highly reactive toward radical species. The predominant mechanism involves a reversible radical addition to the sulfur atom, forming a stabilized radical intermediate. rsc.org This intermediate can then undergo β-scission (fragmentation), leading to the formation of a new double bond and a different radical species. rsc.org This addition-fragmentation pathway is the cornerstone of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for controlling polymer synthesis where thiocarbonyl compounds act as chain transfer agents. rsc.org The driving forces for the fragmentation step can include an increase in entropy, the formation of a more stable double bond, or the release of ring strain in cyclic systems. rsc.org

Comparative Reactivity with Oxocarbonyl Analogues (C=O)

The substitution of oxygen with sulfur in a carbonyl group introduces significant changes in physicochemical properties and, consequently, in chemical reactivity. chemrxiv.orgchemrxiv.org

The differences in bond strength and polarity between C=S and C=O groups lead to different reaction energetics and, in some cases, different mechanistic pathways. The C=S bond is significantly weaker than the C=O bond (e.g., ~130 kcal/mol in thioamides vs. ~170 kcal/mol in amides). nih.gov This lower bond energy contributes to the higher reactivity of thiocarbonyls.

Experimental studies have quantified these reactivity differences. For example, the reaction of phenyl isocyanate (PhNCO) with ethanol (B145695) is approximately 48,000 times faster than the analogous reaction with phenyl isothiocyanate (PhNCS). nih.gov This vast difference in reaction rates corresponds to a difference in the activation free energy (ΔΔG‡) of about 6 kcal/mol, highlighting the lower energy barrier for reactions involving the C=O group in this specific context. nih.gov Similarly, the pyridine-catalyzed reaction of benzoyl chloride with methanol (B129727) is nine times faster than that of thiobenzoyl chloride. nih.govacs.org In solvolysis reactions, replacing oxygen with sulfur can shift the mechanism from an addition-elimination pathway toward an ionization (SN1-like) pathway, as the larger sulfur atom is better able to stabilize a positive charge on the central carbon. mdpi.comresearchgate.net

| Property | Amide (C=O) | Thioamide (C=S) | Reference |

|---|---|---|---|

| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |

| C=X Bond Length | ~1.23 Å | ~1.71 Å | nih.gov |

| C-N Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol (~5 kcal/mol higher) | nih.gov |

| UV Absorption Max (n→π*) | ~220 nm | ~265 nm | nih.gov |

| 13C NMR Shift (C=X) | ~170-180 ppm | ~200-210 ppm | nih.gov |

The fundamental differences in reactivity between carbonyl and thiocarbonyl compounds can be traced to the intrinsic properties of oxygen and sulfur. purdue.edu Sulfur is significantly less electronegative than oxygen (Pauling scale: S ≈ 2.58, O ≈ 3.44) and has a larger atomic and covalent radius. libretexts.orgshef.ac.uk

Key Influences:

Bond Polarity: Due to the smaller difference in electronegativity between carbon and sulfur, the C=S bond is less polar than the C=O bond. This reduces the electrostatic attraction for nucleophiles at the carbon center but enhances the nucleophilicity of the sulfur atom itself. springerprofessional.de

Polarizability and Charge Stabilization: Sulfur's larger size and more diffuse valence electrons make it more polarizable than oxygen. This allows it to better stabilize adjacent positive charges, favoring ionization mechanisms in certain reactions. researchgate.net When a negative charge develops on the chalcogen atom, as in the tetrahedral intermediate of a nucleophilic addition, the larger sulfur atom can distribute the charge over a greater volume, leading to a more stable intermediate. youtube.com

Orbital Overlap and Bonding: The larger 3p orbitals of sulfur result in less effective π-overlap with the 2p orbital of carbon compared to the 2p-2p overlap in a C=O bond. This contributes to the C=S bond being weaker and more reactive. rsc.org The n→π* interaction, an important stabilizing electronic feature in proteins, is about three times stronger between two thioamide groups than between two amide groups, which can be attributed to a smaller energy gap between the donor and acceptor orbitals despite poorer overlap. acs.org

| Property | Oxygen (O) | Sulfur (S) | Reference |

|---|---|---|---|

| Electronegativity (Pauling) | 3.44 | 2.58 | purdue.edushef.ac.uk |

| Covalent Radius | 0.66 Å | 1.05 Å | libretexts.org |

| van der Waals Radius | 1.52 Å | 1.80 Å | libretexts.org |

| Ionic Radius (X2-) | 1.40 Å | 1.84 Å | libretexts.org |

Pericyclic and Photochemical Transformations of Thiocarbonyl Compounds

The thiocarbonyl group (C=S) exhibits a rich and varied reactivity in both pericyclic and photochemical reactions, often displaying different behavior compared to its oxygen analogue, the carbonyl group. This reactivity is attributed to the lower C=S bond energy and the smaller energy gap between the n and π* orbitals, as well as between the S1 and S2 excited states. nih.gov

Pericyclic Reactions of thiocarbonyl compounds are concerted reactions that proceed through a cyclic transition state. researchgate.net Key examples include:

Thio-Diels-Alder Reaction: Thiocarbonyl compounds can act as dienophiles or heterodienes in [4+2] cycloaddition reactions. nih.govbeilstein-journals.org Thioaldehydes and thioketones are particularly reactive dienophiles. scielo.org.bonih.gov The reaction of a conjugated diene with a thioaldehyde, for instance, yields a dihydrothiopyran derivative. The stereoselectivity of these reactions is a subject of significant interest. scielo.org.bo

Thio-Claisen Rearrangement: This wikipedia.orgwikipedia.org-sigmatropic rearrangement is the sulfur analogue of the Claisen rearrangement and involves the thermal rearrangement of allyl vinyl sulfides to γ,δ-unsaturated thiocarbonyl compounds. semanticscholar.org The reaction is known to be facilitated by the weaker C-S bond compared to the C-O bond. nih.gov The thio-Claisen rearrangement has been utilized in the synthesis of various heterocyclic compounds. semanticscholar.org For example, the rearrangement of 2-allylthiopyrrole derivatives leads to the formation of β-allyl-α-thiols. researchgate.net

Photochemical Transformations of thiocarbonyl compounds are initiated by the absorption of UV or visible light, leading to electronically excited states that can undergo a variety of reactions. nih.gov

[2+2] Photocycloaddition: Upon irradiation, thiocarbonyl compounds can undergo [2+2] cycloaddition with alkenes to form thietanes. rsc.orgresearchgate.net These reactions often proceed via an excited triplet state of the thiocarbonyl compound. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the nature of the substituents on both the thiocarbonyl compound and the alkene. nih.gov

Norrish Type I and Type II Reactions: Similar to carbonyl compounds, thiocarbonyl compounds can undergo Norrish-type reactions. wikipedia.orgchemistnotes.comresearchgate.net

Norrish Type I reaction involves the α-cleavage of the excited thiocarbonyl compound to generate two radical fragments. wikipedia.orgresearchgate.net

Norrish Type II reaction is an intramolecular γ-hydrogen abstraction by the excited thiocarbonyl group, leading to a 1,4-biradical. wikipedia.orgchemistnotes.comyoutube.com This biradical can then cyclize to form a cyclobutane (B1203170) derivative (Yang cyclization) or cleave to give an alkene and a smaller thiocarbonyl compound. chemistnotes.comyoutube.com

The following table summarizes the general characteristics of these transformations for thiocarbonyl compounds.

| Reaction Type | Description | Typical Reactants | Typical Products |

| Pericyclic Reactions | |||

| Thio-Diels-Alder | [4+2] cycloaddition | Conjugated diene + Thiocarbonyl compound | Dihydrothiopyrans |

| Thio-Claisen Rearrangement | wikipedia.orgwikipedia.org-sigmatropic rearrangement | Allyl vinyl sulfide (B99878) derivatives | γ,δ-Unsaturated thiocarbonyls |

| Photochemical Transformations | |||

| [2+2] Photocycloaddition | Light-induced cycloaddition | Thiocarbonyl compound + Alkene | Thietanes |

| Norrish Type I | α-cleavage of excited state | Thioketones, Thioamides | Radical fragments |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | Thiocarbonyls with accessible γ-hydrogens | Alkenes and smaller thiocarbonyls, or cyclobutane derivatives |

Specific Reaction Pathways of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione

While specific experimental data on the pericyclic and photochemical reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from the behavior of structurally similar thioamides. The presence of the phenyl group, the pyrrolidine (B122466) ring, and the thiocarbonyl moiety suggests that this compound could participate in a range of mechanistically interesting transformations.

Inferred Pericyclic Reactions:

Based on the principles of pericyclic reactions involving thioamides, the following pathways can be proposed for suitable derivatives of this compound:

Thio-Claisen Rearrangement: If an allyl group were introduced at the sulfur atom (forming a thioimidate-like structure) or on the nitrogen of the pyrrolidine ring, a thio-Claisen rearrangement could be envisioned. For an N-allyl derivative, a wikipedia.orgwikipedia.org-sigmatropic rearrangement could potentially occur, although this is less common for thioamides compared to allyl vinyl ethers or sulfides. A more plausible scenario would involve S-allylation followed by rearrangement.

Diels-Alder Reaction: The thiocarbonyl group in this compound could act as a dienophile in a hetero-Diels-Alder reaction. The reactivity would be influenced by the electronic nature of the diene. Due to the electron-donating nature of the pyrrolidine nitrogen, the thiocarbonyl group is less electrophilic than in thioketones, which might necessitate the use of electron-rich dienes or Lewis acid catalysis to facilitate the reaction.

Inferred Photochemical Transformations:

The photochemical behavior of this compound is expected to be characteristic of N-acylthioamides.

[2+2] Photocycloaddition: Upon irradiation in the presence of an alkene, this compound is expected to undergo a [2+2] cycloaddition to form a thietane. The regioselectivity would depend on the electronic and steric properties of the reacting alkene. For instance, reaction with an electron-rich alkene like an enol ether would likely lead to a specific regioisomer.

Norrish Type II Reaction: The structure of this compound contains γ-hydrogen atoms on the pyrrolidine ring. Therefore, upon photochemical excitation, an intramolecular γ-hydrogen abstraction by the thiocarbonyl group is a plausible reaction pathway, characteristic of a Norrish Type II reaction. acs.org This would lead to the formation of a 1,4-biradical intermediate. This intermediate could then undergo one of two subsequent reactions:

Cyclization (Yang-type cyclization): Intramolecular combination of the radical centers to form a novel bicyclic compound containing a thiol group.

Cleavage (β-cleavage): Fragmentation of the Cα-Cβ bond to yield vinylamine (B613835) and 2-phenyl-ethanethial.

The following table outlines the predicted specific reaction pathways for derivatives of this compound, based on the reactivity of analogous compounds.

| Reaction Type | Predicted Reactant | Predicted Product(s) |

| Pericyclic Reactions | ||

| Thio-Diels-Alder | This compound + Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Dihydrothiopyran adduct |

| Photochemical Transformations | ||

| [2+2] Photocycloaddition | This compound + Alkene (e.g., 2-methoxypropene) | Thietane adduct |

| Norrish Type II | This compound (upon irradiation) | Bicyclic thiol (from cyclization) or Vinylamine and 2-phenyl-ethanethial (from cleavage) |

Spectroscopic Characterization Methodologies and Conformational Analysis of 2 Phenyl 1 Pyrrolidin 1 Yl Ethanethione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Thioamide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including thioamides like 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms.

In the ¹H NMR spectrum of a closely related compound, Phenyl(pyrrolidin-1-yl)methanethione, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.30 and 7.40 ppm. The protons of the pyrrolidine (B122466) ring exhibit characteristic signals corresponding to their positions relative to the nitrogen atom and the thiocarbonyl group. The α-protons, being adjacent to the nitrogen, are deshielded and often appear as triplets around δ 3.50-4.00 ppm. The β-protons of the pyrrolidine ring are typically observed as multiplets in the upfield region, around δ 1.90-2.10 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing significantly downfield, often in the range of δ 195-200 ppm. The carbons of the phenyl ring show signals in the aromatic region (δ 125-145 ppm). The α-carbons of the pyrrolidine ring are found around δ 53-54 ppm, while the β-carbons resonate at approximately δ 24-27 ppm. The presence of rotamers due to restricted rotation around the C-N bond can lead to the observation of multiple signals for the pyrrolidine carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thioamide Analog

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

|---|---|---|

| Aromatic-H | 7.37-7.32 (m) | 144.01 (C), 128.75 (CH), 128.34 (CH), 125.67 (CH) |

| α-CH₂ (Pyrrolidine) | 3.98 (t), 3.47 (t) | 53.82, 53.44 |

| β-CH₂ (Pyrrolidine) | 2.11-2.04 (m), 2.01-1.95 (m) | 26.51, 24.70 |

| C=S | - | 197.33 |

Data is for Phenyl(pyrrolidin-1-yl)methanethione and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy for Thiocarbonyl Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule. For thioamides, the characterization of the thiocarbonyl (C=S) bond is of particular interest. The C=S stretching vibration is typically observed in the IR spectrum in the region of 1250-1020 cm⁻¹. This band, often referred to as the "thioamide I band," can be influenced by the electronic and steric nature of the substituents on the thioamide group.

In N,N-disubstituted thioamides, the C-N stretching vibration, or "thioamide III band," is also a significant feature, appearing in the range of 1570-1480 cm⁻¹. The position of this band provides insight into the degree of double bond character in the C-N bond, which is related to the rotational barrier around this bond. Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically observed around 3100-2800 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=S bond, being relatively polarizable, can also give rise to a distinct signal in the Raman spectrum, aiding in its definitive identification.

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight.

The fragmentation of thioamides often involves cleavage of the bonds adjacent to the thiocarbonyl group. In structurally similar α-pyrrolidinophenones, a dominant fragmentation pathway is the α-cleavage at the amine, leading to the formation of a stable acylium ion or an iminium ion. For the target thioamide, fragmentation could lead to the loss of the pyrrolidinyl group or the phenylacetyl group. Common fragments would likely include the phenylacetyl cation and the pyrrolidinylthioformyl cation. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of these fragments, further confirming the structure of the parent molecule.

Advanced X-ray Crystallography Studies of Thioamide Structures

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights into its expected solid-state conformation.

For instance, the crystal structure of (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, a vinylogous amide derived from a pyrrolidine-2-thione, reveals a nearly planar pyrrolidine ring. nih.govnih.gov The bond lengths and angles within the pyrrolidine ring are consistent with those of other saturated five-membered rings. The C-N bond within the thioamide moiety is expected to have a significant degree of double bond character, resulting in a shorter bond length compared to a typical C-N single bond. This partial double bond character is also responsible for the restricted rotation around this bond. The phenyl ring would likely be twisted relative to the plane of the thioamide group to minimize steric hindrance.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7806 (6) |

| b (Å) | 7.9407 (7) |

| c (Å) | 9.6089 (9) |

| α (°) | 82.579 (7) |

| β (°) | 76.793 (7) |

| γ (°) | 83.510 (7) |

Data is for (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. nih.govnih.gov

Conformational Preferences and Stereochemical Considerations in N,N-Disubstituted Ethanethiones

The conformational behavior of N,N-disubstituted ethanethioamides is largely governed by the rotational barrier around the C-N bond of the thioamide group. This restricted rotation gives rise to distinct stereoisomers.

Due to the significant partial double bond character of the C-N bond, rotation is hindered, leading to the existence of cis and trans isomers. In the context of this compound, these isomers would be defined by the relative orientation of the phenylacetyl group and the substituents on the pyrrolidine ring with respect to the C-N bond. The energy difference between the cis and trans isomers is generally small, and their relative populations can be influenced by steric interactions and the polarity of the solvent. In N-acylproline analogs, the ratio of cis to trans isomers is often close to 1:1, indicating similar thermodynamic stabilities.

The energy barrier to rotation around the C-N bond in thioamides is a key parameter that dictates the rate of interconversion between the cis and trans isomers. This barrier can be determined experimentally using dynamic NMR (DNMR) spectroscopy by analyzing the coalescence of signals as the temperature is varied. In general, the rotational barriers in thioamides are higher than in their corresponding amide analogs due to the greater contribution of the zwitterionic resonance structure.

For N,N-disubstituted thioamides, the rotational barrier is influenced by the steric bulk of the substituents on the nitrogen atom and the thiocarbonyl carbon. Larger substituents can increase steric strain in the planar ground state, potentially lowering the rotational barrier. Conversely, electronic effects that enhance the C-N double bond character will increase the rotational barrier. The dynamic processes of cis-trans isomerization are fundamental to understanding the conformational landscape and potential biological activity of these molecules.

Advanced Synthetic Utility and Applications of 2 Phenyl 1 Pyrrolidin 1 Yl Ethanethione

Role as a Precursor in Heterocyclic Synthesis

Thioamides are well-established intermediates for the synthesis of various heterocycles. chemrxiv.org The reactivity of the thiocarbonyl group in 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione makes it a valuable precursor for constructing sulfur-containing ring systems.

Construction of Thiazole (B1198619) and Thiazolium Ring Systems

The synthesis of thiazole derivatives is a significant area of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trresearchgate.netsciencescholar.us The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, which involves the reaction of a thioamide with an α-haloketone. researchgate.netsciencescholar.us In this context, this compound can react with various α-haloketones to yield a diverse range of substituted thiazoles. For instance, its reaction with phenacyl bromide would lead to the formation of a 2,4-disubstituted thiazole derivative. nih.govnih.gov

The general reaction scheme involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The specific substituents on the resulting thiazole are determined by the structure of the starting thioamide and the α-haloketone.

Thiazolium salts, which are key components of vitamin B1 and important organocatalysts, can also be synthesized from thioamides. The quaternization of the thiazole nitrogen atom, often achieved by reaction with an alkyl halide, yields the corresponding thiazolium salt. The unique reactivity of these salts makes them valuable in various synthetic transformations.

Formation of Other Sulfur-Containing Heterocycles

Beyond thiazoles, the versatile reactivity of this compound allows for its use in the synthesis of other sulfur-containing heterocycles. nih.govrjptonline.orgopenmedicinalchemistryjournal.com For example, thioamides can participate in cycloaddition reactions to form various ring systems. nih.gov Depending on the reaction partner and conditions, it is conceivable to synthesize thiadiazoles, thiazines, or other related heterocyclic structures. rjptonline.orgopenmedicinalchemistryjournal.com The development of novel synthetic methodologies continues to expand the utility of thioamides as precursors to a wide array of sulfur-containing heterocycles. arkat-usa.orgresearchgate.net

Strategies for Polymerization Involving Thiocarbonyl Functionality

The thiocarbonyl group of this compound and related thioamides can be utilized in advanced polymerization techniques to create polymers with controlled architectures and functionalities.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.govresearchgate.netmdpi.com The key to RAFT polymerization is the use of a chain transfer agent (CTA), which is typically a thiocarbonylthio compound. While this compound itself is not a conventional RAFT agent, its thiocarbonyl moiety is the core functional group of these agents.

The general mechanism of RAFT polymerization involves a degenerative chain transfer process where the propagating radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release a new radical that can initiate further polymerization, while the original RAFT agent is converted into a dormant polymeric species. This reversible process allows for the controlled growth of polymer chains. The versatility of RAFT polymerization has enabled the synthesis of a wide range of polymers with complex architectures, such as block copolymers and star polymers. mdpi.comresearchgate.net

Thiocarbonyl Addition-Ring-Opening (TARO) Polymerization

Thiocarbonyl Addition-Ring-Opening (TARO) polymerization is a more recent development that utilizes the reactivity of cyclic thiocarbonyl compounds, such as thionolactones, to introduce degradable linkages into the backbone of vinyl polymers. rsc.orgresearchgate.netsurrey.ac.uk This process involves the radical copolymerization of a conventional vinyl monomer with a cyclic thionoester. The propagating radical can add to the thiocarbonyl group, leading to ring-opening and the incorporation of a thioester linkage into the polymer chain.

The presence of these thioester groups makes the resulting polymer susceptible to degradation under specific conditions, which is a desirable feature for applications such as drug delivery and tissue engineering. rsc.orgresearchgate.net While this compound is an acyclic thioamide, the principles of TARO polymerization highlight the broader utility of the thiocarbonyl group in creating functional and degradable polymeric materials.

Exploitation in Peptide Synthesis and Modification

The thioamide linkage, where the amide oxygen is replaced by sulfur, has found significant applications in peptide chemistry. chemrxiv.orgunimelb.edu.au Thioamides serve as isosteres of the native amide bond and can be incorporated into peptides to modulate their structure and function. wikipedia.orgresearchgate.net

The incorporation of a thioamide bond can alter the hydrogen bonding properties and conformational preferences of a peptide backbone. chemrxiv.org This has been utilized to probe protein folding and dynamics, as well as to enhance the stability of peptides towards enzymatic degradation. chemrxiv.orgresearchgate.net The synthesis of thioamide-containing peptides can be achieved through various methods, including the thionation of a pre-formed amide bond or by coupling a thioacid with an amine. unimelb.edu.au

Furthermore, the unique reactivity of the thioamide group can be exploited for the site-specific modification of peptides. unimelb.edu.au For example, the thioamide can be selectively alkylated at the sulfur atom, providing a handle for the attachment of labels or other functional groups. This has enabled the development of novel bioconjugation strategies and the synthesis of complex peptide-based materials.

Based on a comprehensive review of available scientific literature, there is no information on the chemical compound “this compound” or its application in the advanced synthetic methodologies outlined in the request. Searches for this specific compound in the context of thioamide-directed ligation, macrocyclization strategies, its use as a conformational probe in peptide structures, or its derivatization for chemical libraries did not yield any relevant results.

Therefore, it is not possible to generate the requested article on "" as there is no published research on this compound in the specified areas.

Emerging Research Avenues and Future Outlook for 2 Phenyl 1 Pyrrolidin 1 Yl Ethanethione Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of thioamides has traditionally relied on a few key methods, most notably the thionation of the corresponding amide, 2-Phenyl-1-(pyrrolidin-1-yl)ethanone, using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide. While effective, these reagents often present challenges related to stoichiometry, purification, and waste generation. Future research is poised to develop more sustainable and efficient synthetic protocols.

Emerging strategies focus on direct, atom-economical routes that avoid the pre-formation of the amide. These include:

Catalytic Thioacylation: Development of methods for the direct thioacylation of pyrrolidine (B122466) with a phenylacetic acid derivative. This could involve the use of elemental sulfur in conjunction with a suitable catalyst.

H₂S-Based Syntheses: Utilizing hydrogen sulfide (B99878) (H₂S) or its equivalents as the sulfur source to react with nitriles or other precursors. researchgate.net Heterogeneous N-doped carbon catalysts have shown promise in activating H₂S for the synthesis of primary thioamides from nitriles, a concept that could be adapted for tertiary thioamides. researchgate.net

Mechanochemical and Flow Chemistry Approaches: Shifting from traditional batch synthesis to mechanochemical (ball-milling) or continuous flow processes could enhance reaction efficiency, reduce solvent usage, and improve safety and scalability.

Table 1: Comparison of Potential Synthetic Routes for 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione

| Method | Sulfur Source | Precursors | Potential Advantages | Potential Challenges |

| Traditional Thionation | Lawesson's Reagent, P₄S₁₀ | 2-Phenyl-1-(pyrrolidin-1-yl)ethanone | Well-established, reliable for many substrates | Stoichiometric phosphorus waste, harsh conditions |

| Direct Thioacylation | Elemental Sulfur (S₈) | Phenylacetic acid derivative, Pyrrolidine | Atom-economical, inexpensive sulfur source | Requires catalyst development, potential side reactions |

| H₂S-Based Synthesis | Hydrogen Sulfide (H₂S) | Phenylacetonitrile derivative, Pyrrolidine | Utilizes industrial byproduct, potential for catalysis | H₂S toxicity and handling, catalyst sensitivity |

| Flow Chemistry | Various | Amide or other precursors | Enhanced safety, scalability, process control | Requires specialized equipment, optimization of parameters |

Exploration of Underutilized Reactivity Modes and Catalysis

The thioamide group possesses a rich and varied reactivity profile that distinguishes it from its amide counterpart. springerprofessional.de The C=S bond is longer, more polarizable, and the sulfur atom is a soft nucleophile and electrophile acceptor, while the carbon is more electrophilic compared to an amide carbonyl carbon. nih.govspringerprofessional.de

Future research into this compound could focus on:

Catalytic Activation: The thioamide group can act as a directing group in transition metal-catalyzed reactions, such as C-H activation at the adjacent phenyl or pyrrolidine rings. springerprofessional.de This would enable the synthesis of more complex, functionalized derivatives.

Asymmetric Catalysis: Developing enantioselective transformations using the thioamide as a substrate. Catalytic systems comprising a soft Lewis acid and a Brønsted base can selectively activate thioamides for asymmetric bond formation. springerprofessional.de

Photochemical Reactivity: Thioamides can serve as photoswitchable units, facilitating cis/trans isomerization upon irradiation. nih.gov This property could be harnessed to create photoresponsive systems based on the this compound scaffold.

Advanced Spectroscopic and Computational Methodologies

A deep understanding of the structure, bonding, and dynamics of this compound is crucial for predicting and controlling its reactivity. While standard techniques like NMR and IR spectroscopy are foundational, advanced methods can provide unprecedented insight.

Spectroscopic Characterization: Detailed analysis using 2D NMR techniques (HSQC, HMBC) will be essential to fully assign the proton and carbon signals. The characteristic infrared absorption for the C=S stretch, which is often complex and coupled with other vibrations, can be probed and compared with computational predictions. For related compounds, attenuated total reflectance (ATR) FT-IR has been used to collect spectra in the 4000–400 cm⁻¹ wavenumber range. nih.gov

Computational Modeling: High-level density functional theory (DFT) and ab initio calculations are powerful tools for investigating the molecule's properties. frontiersin.orgnih.gov These studies can elucidate conformational preferences, the energy levels of frontier molecular orbitals (HOMO-LUMO), and dipole moments. researchgate.netfrontiersin.org Such computational work can also predict reaction pathways and transition states, guiding the development of new synthetic methods and catalytic cycles. researchgate.netresearchgate.net For instance, computational studies have been key in understanding the conformational stability of thioamide-containing peptides and predicting their potential to form specific secondary structures. researchgate.net

Table 2: Predicted Spectroscopic and Computational Parameters for Thioamides

| Parameter | Technique/Method | Expected Characteristics for a Thioamide | Significance |

| C=S Stretch | Infrared (IR) Spectroscopy | Complex bands in the 850-1250 cm⁻¹ region | Diagnostic for the thioamide group, sensitive to substitution |

| Thioacyl Carbon | ¹³C NMR Spectroscopy | Signal typically downfield (>190 ppm) | Indicates the electronic environment of the C=S carbon |

| HOMO-LUMO Gap | DFT Calculations | Generally smaller than in corresponding amides | Implies higher reactivity and different electronic transitions researchgate.net |

| Dipole Moment | DFT Calculations | Higher than corresponding amides | Influences intermolecular interactions and solubility frontiersin.orgnih.gov |

| Rotational Barrier (C-N) | Dynamic NMR / DFT | Lower than in corresponding amides | Provides insight into the degree of C-N double bond character |

Integration into Supramolecular Chemistry and Material Science

The unique properties of the thioamide group make it an attractive building block for supramolecular assemblies and advanced materials. Unlike amides, thioamides are stronger hydrogen bond donors but weaker acceptors. nih.gov

Potential research directions include:

Crystal Engineering: The phenyl and pyrrolidine groups, combined with the thioamide linker, provide opportunities for creating well-defined crystal lattices through hydrogen bonding and π-π stacking interactions. Understanding these interactions is key to designing crystalline materials with specific properties.

Coordination Polymers and MOFs: The sulfur atom is an excellent ligand for soft transition metals. This compound could be used as a ligand to construct metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could have applications in catalysis, gas storage, or as chemical sensors.

Luminescent Materials: Thioamide transition metal complexes have shown potential as polymer hybrid luminescence materials. nih.gov Integrating this compound into such systems could lead to new materials with tailored photophysical properties.

Interdisciplinary Research Directions in Organic and Organometallic Chemistry

The study of this compound is not confined to a single sub-discipline but offers fertile ground for interdisciplinary collaboration.

Organometallic Chemistry: This field explores compounds with metal-carbon bonds and combines aspects of inorganic and organic chemistry. wikipedia.org The thioamide moiety can coordinate to a wide variety of metals in monodentate, bridging, or chelating modes. nih.gov The synthesis and characterization of organometallic complexes featuring this compound as a ligand could unveil novel catalytic activities or complexes with unique electronic and magnetic properties.

Bioisosteric Replacement: In medicinal chemistry, the thioamide group is often used as a bioisostere for the amide bond in peptides and small molecules to enhance stability, improve cell permeability, or alter biological activity. nih.govnih.gov While outside the scope of direct therapeutic application, fundamental studies on the conformational and electronic impact of this substitution in a simple scaffold like this compound can provide valuable data for drug design programs. nih.gov

Q & A

Basic Question: What are the recommended synthetic pathways for 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, and what analytical validation steps are critical?

Answer:

The synthesis typically involves converting a ketone precursor (e.g., 2-Phenyl-1-(pyrrolidin-1-yl)ethanone) to the thione using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). Key steps include:

- Reaction Conditions : Reflux in anhydrous toluene or xylene under inert atmosphere to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Validation : Confirm thione formation via ¹H/¹³C NMR (C=S signal at ~200-220 ppm for ¹³C) and FT-IR (C=S stretch ~1200-1050 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve molecular geometry and confirm sulfur position. Use SHELX programs (e.g., SHELXL for refinement) for structure solution. Note: Twinning or centrosymmetric pseudo-symmetry may require Flack parameter analysis for chiral centers .

- NMR Spectroscopy : ¹H NMR for pyrrolidine ring conformation (δ 1.5-3.5 ppm) and aromatic protons (δ 6.5-8.0 ppm). 2D NMR (COSY, HSQC) to assign coupling.

- UV-Vis : Monitor π→π* transitions of the phenyl-thione system (λ ~250-300 nm).

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- Storage : Inert atmosphere (N₂ or Ar) at 2-8°C to prevent degradation.

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced Question: How can computational methods predict the reactivity of the thione group in nucleophilic addition reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Example: HOMO localization on sulfur predicts susceptibility to electrophilic attack.

- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate transition states for thiourea formation with amines. Validate with experimental kinetic data .

Advanced Question: How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Answer:

- Triangulation : Compare X-ray bond lengths (C=S ~1.61 Å) with DFT-optimized geometries.

- Dynamic Effects : NMR signals may average conformational isomers (e.g., pyrrolidine ring puckering), while crystallography captures static structures. Use variable-temperature NMR to detect dynamic behavior .

Advanced Question: What strategies are recommended for analyzing stereochemical outcomes in derivatives of this compound?

Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration from crystallographic data (Flack parameter) .

Advanced Question: How can the thione group’s electronic properties be exploited in coordination chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.